2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Overview
Description
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, also known as Syringylpropanone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.2265 g/mol This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, making it a phenolic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation of the intermediate compound or continuous flow synthesis techniques. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways . The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its hydroxy and methoxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be compared with other similar phenolic compounds, such as:
Acetosyringone: Similar structure but with an acetyl group instead of a hydroxy group.
Sinapaldehyde: Contains an aldehyde group instead of a carbonyl group.
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the additional methoxy group on the phenyl ring.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJXVDFLHJNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556278 | |
Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38209-33-5 | |
Record name | 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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